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Compound of Interest

Compound Name:
(3-(2-Nitrophenyl)isoxazol-5-

yl)methanol

CAS No.: 325744-47-6

Cat. No.: B1432308

Get Quote

Executive Summary
In drug discovery and organic synthesis, the molecular formula C10H8N2O4 represents a

critical chemical space containing isomers with vastly different pharmacophores. While they

share an identical molecular weight of 220.18 g/mol , the structural divergence between

heterocyclic aromatics (e.g., nitroindoles) and cyclic imides (e.g., nitrophenylsuccinimides)

dictates distinct solubility, reactivity, and biological affinity profiles.

This guide moves beyond basic stoichiometry to provide a rigorous technical analysis of these

isomers, focusing on their synthesis, spectral differentiation, and purification.

Part 1: The Chemometric Landscape
Before isolating specific isomers, one must understand the constraints imposed by the formula

itself.
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Property Value Technical Implication

Molecular Formula C₁₀H₈N₂O₄
Stoichiometric baseline for

elemental analysis.[1]

Molecular Weight 220.18 g/mol

Monoisotopic mass for MS

identification (

).[1]

Degree of Unsaturation 8

Calculated as

.[1] Indicates high aromaticity

or multiple ring systems (e.g.,

benzene ring + imide ring +

nitro group).

Elemental Composition
C (54.55%), H (3.66%), N

(12.72%), O (29.07%)

High oxygen content suggests

polar functional groups (esters,

nitro, imides).

Isomer Classification Strategy
The high degree of unsaturation (DoU = 8) typically forces the structure into one of two

dominant scaffolds:

Bicyclic Heterocycles: Indole derivatives where the nitro and ester groups are substituents

on the fused ring system.[1]

N-Substituted Cyclic Imides: A phenyl ring attached to a succinimide ring, with a nitro group

providing the remaining unsaturation.[1]
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C10H8N2O4 (DoU = 8)

Scaffold A: Heterocyclic Aromatic
(Indole Core)

Scaffold B: N-Substituted Imide
(Succinimide Core)

Methyl 6-nitroindole-2-carboxylate
(DNA Alkylator Precursor)

Methyl 5-nitroindole-2-carboxylate
(Regioisomer)

N-(4-Nitrophenyl)succinimide
(Achiral, C2/c Space Group)

N-(2-Nitrophenyl)succinimide
(Chiral Conformation)

Click to download full resolution via product page

Figure 1: Structural hierarchy of C10H8N2O4 isomers, distinguishing between fused

heterocycles and N-aryl imides.[1]

Part 2: Isomer Case Studies & Synthesis
Isomer A: Methyl 6-nitroindole-2-carboxylate
This compound is a vital intermediate in the synthesis of DNA-alkylating agents (e.g., CC-1065

analogs). The indole core provides a flat topology for DNA intercalation.[1]

Structure: Indole ring substituted with a methyl ester at C2 and a nitro group at C6.[1]

Key Feature: The NH proton on the indole ring is highly acidic (

in DMSO) and exchangeable.[1]

Validated Synthesis Protocol (Dehydrogenation Route)
Principle: Synthesis often starts from the reduced indoline precursor to control regioselectivity,

followed by oxidation (aromatization).[1]

Starting Material: 6-Nitroindoline-2-carboxylic acid (derived from L-phenylalanine via

nitration).[1][2]

Esterification: Reflux with Methanol/H₂SO₄ to yield Methyl 6-nitroindoline-2-carboxylate.
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Oxidation (Aromatization):

Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or MnO₂.[1]

Conditions: Reflux in Toluene or Benzene for 2-4 hours.[1]

Mechanism:[1][3][4][5][6] DDQ abstracts hydride ions from the C2-C3 positions, restoring

aromaticity.[1]

Purification: Recrystallization from Methanol.

Isomer B: N-(4-Nitrophenyl)succinimide
Unlike the indole, this isomer contains a saturated succinimide ring linked to a nitrobenzene. It

is often used in polymer chemistry and as a probe for dipole-dipole interactions in

crystallography.[1]

Structure: A 4-nitrophenyl group attached to the nitrogen of a succinimide (pyrrolidine-2,5-

dione) ring.[1][7]

Key Feature: Lack of aromaticity in the heterocyclic ring (succinimide is non-aromatic).[1]

Validated Synthesis Protocol (Cyclodehydration)
Principle: Condensation of an anhydride with an amine, followed by ring closure.[1]

Reactants: Succinic anhydride (1 eq) + 4-Nitroaniline (1 eq).

Intermediate Formation: React in Toluene/Acetic Acid to form N-(4-nitrophenyl)succinamic

acid.[1]

Cyclization:

Reagent: Acetyl chloride or Acetic anhydride with Sodium Acetate.[1]

Conditions: Reflux at 90°C for 3 hours.

Work-up: Pour into ice water; the imide precipitates due to low aqueous solubility.[1]
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Part 3: Analytical Differentiation (The "Fingerprint")
Distinguishing these isomers requires targeting the specific hybridization of the carbon atoms

and the environment of the protons.

Nuclear Magnetic Resonance (NMR) Profiling
The most definitive method for differentiation is ¹H-NMR.[1]

Feature
Methyl 6-nitroindole-2-
carboxylate

N-(4-
Nitrophenyl)succinimide

NH Signal
Present: Broad singlet

10.0–12.0 ppm (Indole NH).[1]

Absent: No exchangeable

protons.

Aliphatic Region
Singlet:

3.9 ppm (OCH₃ ester).[1]

Multiplet:

2.8–3.0 ppm (Succinimide -

CH₂-CH₂-).[1]

Aromatic Region
Complex pattern (3 protons on

benzene ring, 1 on pyrrole).[1]

Symmetric AA'BB' system (4

protons on p-nitrophenyl ring).

[1]

Carbonyl (

)

Single signal

161 ppm (Ester).[1]

Two equivalent signals

176 ppm (Imide C=O).[1]

Mass Spectrometry (Fragmentation Logic)
While the parent ion (

220) is identical, fragmentation pathways (MS/MS) reveal the structure.

Indole Isomer:

Loss of

(31 Da)
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.[1]

Loss of

(59 Da)

Nitroindole cation (

161).[1]

Succinimide Isomer:

Cleavage of the N-C bond between rings.[1]

Characteristic loss of the succinimide ring or CO fragments.[1]

Part 4: Experimental Workflow for Isomer
Identification
If presented with an unknown sample of C10H8N2O4, follow this self-validating decision tree.

Unknown Sample
(C10H8N2O4)

Solubility Test
(NaHCO3)

Insoluble
Neutral

Soluble
(Indicates Acid)

Hydrolysis?

1H-NMR Analysis
(DMSO-d6) Check 2.0-4.0 ppm

Singlet (~3.9 ppm)
+ NH Signal

Multiplet (2.8 ppm)
No NH

ID: Nitroindole Ester

ID: Nitrophenylsuccinimide

Click to download full resolution via product page

Figure 2: Analytical decision matrix for identifying C10H8N2O4 isomers based on solubility and

NMR signatures.

Protocol: Rapid Thin Layer Chromatography (TLC)
Differentiation
Objective: Differentiate isomers based on polarity without expensive instrumentation.[1]
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Stationary Phase: Silica Gel 60 F254 plates.

Mobile Phase: Dichloromethane : Methanol (95:5).[1]

Visualization: UV Light (254 nm).

Expected Results:

N-(4-Nitrophenyl)succinimide: Lower polarity (

) due to lack of H-bond donors.[1]

Methyl 6-nitroindole-2-carboxylate: Higher polarity (

) due to the Indole NH H-bond donor capability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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